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Compound of Interest

Compound Name: Ethyl 4-acetoxybutanoate

Cat. No.: B043729 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Comprehensive toxicological data for Ethyl 4-acetoxybutanoate is not readily

available in the public domain. This document summarizes the known information and provides

data on its principal metabolite, gamma-hydroxybutyric acid (GHB), as a surrogate to infer

potential toxicological effects. The provided experimental protocols are generic examples

based on international guidelines and not specific to studies conducted on Ethyl 4-
acetoxybutanoate.

Introduction
Ethyl 4-acetoxybutanoate is a chemical compound that can be metabolized in the human

body to form gamma-hydroxybutyric acid (GHB), a neurotransmitter and psychoactive drug.[1]

Due to this metabolic conversion, the toxicological profile of Ethyl 4-acetoxybutanoate is

intrinsically linked to the well-documented effects of GHB. GHB is known for its sedative and

anesthetic properties and has been associated with recreational use and abuse.[2][3] This

technical guide provides an in-depth overview of the available toxicological information relevant

to Ethyl 4-acetoxybutanoate, with a primary focus on the data available for its active

metabolite, GHB.
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Property Value Reference

Chemical Name Ethyl 4-acetoxybutanoate

Synonyms

4-Acetoxybutyric acid ethyl

ester, Ethyl 4-

(acetyloxy)butyrate

CAS Number 25560-91-2

Molecular Formula C₈H₁₄O₄

Molecular Weight 174.19 g/mol

Metabolism to Gamma-Hydroxybutyric Acid (GHB)
The primary toxicological concern with Ethyl 4-acetoxybutanoate stems from its rapid

hydrolysis in the body to GHB. This conversion is a critical aspect of its biological activity.

Ethyl 4-acetoxybutanoate Esterases
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Gamma-Hydroxybutyric Acid (GHB)Hydrolysis

Ethanol

Acetic Acid
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Metabolism of Ethyl 4-acetoxybutanoate to GHB.

Toxicological Data of Gamma-Hydroxybutyric Acid
(GHB)
The following tables summarize the available toxicological data for GHB. It is crucial to interpret

this data with the understanding that it pertains to the metabolite and not the parent compound,

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/b043729?utm_src=pdf-body
https://www.benchchem.com/product/b043729?utm_src=pdf-body-img
https://www.benchchem.com/product/b043729?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b043729?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ethyl 4-acetoxybutanoate.

Acute Toxicity
Test Species Route Value Reference

LD₅₀
Data Not

Available

No definitive oral LD₅₀ value for GHB was found in the reviewed literature.

Genotoxicity
Assay System

Concentration/
Dose

Result Reference

Ames Test S. typhimurium Not Available Not Available

In Vitro

Chromosomal

Aberration

Mammalian Cells Not Available Not Available

In Vivo

Micronucleus

Test

Mouse
25-50 mg/kg/day

(i.p.)
Equivocal [4][5]

A study on the in vivo mouse micronucleus assay reported a small but significant increase in

micronuclei at doses of 25 and 50 mg/kg/day.[4][5] However, the authors concluded that the

results were not conclusive for demonstrating in vivo genotoxicity due to the small magnitude of

the increase and the lack of a clear dose-response relationship.[4][5]

Reproductive and Developmental Toxicity
Study Type Species NOAEL

Effects
Observed

Reference

Reproductive

Toxicity
Not Available Not Available Not Available

Developmental

Toxicity
Not Available Not Available Not Available
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No specific reproductive or developmental toxicity studies for GHB were identified in the

reviewed literature. The FDA-approved labeling for sodium oxybate (a salt of GHB) suggests

no evidence of teratogenic properties.[6]

Carcinogenicity
Species Route Duration Result Reference

Not Available Not Available Not Available Not Available

The FDA-approved labeling for sodium oxybate suggests no evidence of carcinogenic

properties.[6]

Pharmacodynamics and Mechanism of Action
The pharmacological and toxicological effects of Ethyl 4-acetoxybutanoate are mediated by

its metabolite, GHB. GHB is a central nervous system (CNS) depressant with a complex

mechanism of action.[2][3]

GABAergic System: GHB is a weak agonist at GABAB receptors, which contributes to its

sedative and hypnotic effects.[7]

GHB-Specific Receptors: GHB also binds to its own high-affinity receptors, which are

involved in modulating the release of various neurotransmitters, including dopamine.[7][8]

Dopaminergic System: The interaction with the dopaminergic system is biphasic. At lower

concentrations, GHB can stimulate dopamine release, while at higher concentrations, it

inhibits dopamine release.[2] This dual action may contribute to its rewarding effects and

abuse potential.
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Simplified GHB Signaling Pathway.

Experimental Protocols (Generic Examples)
Due to the lack of specific studies on Ethyl 4-acetoxybutanoate, the following are generic

protocols for key toxicological assays based on OECD guidelines.

Acute Oral Toxicity - Acute Toxic Class Method (OECD
423)
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This method is used to estimate the acute oral toxicity of a substance.

Start

Administer starting dose
(e.g., 300 mg/kg) to 3 animals

Observe for 14 days
(mortality, clinical signs)

Mortality?

Administer lower dose
(e.g., 50 mg/kg) to 3 animals

Yes

Administer higher dose
(e.g., 2000 mg/kg) to 3 animals

No

Observe for 14 days Observe for 14 days

Determine GHS Category
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Workflow for OECD 423 Acute Oral Toxicity Test.

Methodology:

Test Animals: Typically, rats of a single sex (usually females) are used.
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Housing and Feeding: Animals are housed in standard conditions with free access to food

and water, except for a brief fasting period before dosing.

Dose Administration: The test substance is administered in a single dose by gavage. The

volume administered is kept constant.

Dose Levels: A stepwise procedure is used with a starting dose selected from one of four

fixed levels: 5, 50, 300, and 2000 mg/kg body weight.

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight

changes for at least 14 days.

Pathology: A gross necropsy is performed on all animals at the end of the study.

Data Analysis: The results are used to classify the substance into a GHS hazard category.[9]

[10][11][12]

Bacterial Reverse Mutation Test (Ames Test - OECD 471)
This in vitro assay is used to assess the mutagenic potential of a substance.[13]

Methodology:

Tester Strains: Several strains of Salmonella typhimurium and Escherichia coli with different

mutations are used to detect various types of point mutations.

Metabolic Activation: The test is performed with and without an exogenous metabolic

activation system (S9 fraction from rat liver) to mimic mammalian metabolism.

Exposure: The test substance is incubated with the bacterial strains. Two methods are

commonly used: the plate incorporation method and the pre-incubation method.

Scoring: After incubation, the number of revertant colonies (bacteria that have regained the

ability to grow on a selective medium) is counted.

Data Analysis: A substance is considered mutagenic if it causes a dose-related increase in

the number of revertant colonies compared to the negative control.
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In Vitro Mammalian Chromosomal Aberration Test
(OECD 473)
This assay identifies substances that cause structural chromosomal aberrations in cultured

mammalian cells.[14][15][16][17][18]

Methodology:

Cell Cultures: Established cell lines (e.g., Chinese Hamster Ovary - CHO) or primary cell

cultures (e.g., human peripheral blood lymphocytes) are used.

Metabolic Activation: The test is conducted with and without an S9 metabolic activation

system.

Exposure: Cells are exposed to at least three concentrations of the test substance for a

defined period.

Harvesting and Staining: Cells are treated with a metaphase-arresting substance, harvested,

and stained to visualize the chromosomes.

Microscopic Analysis: Metaphase cells are analyzed for chromosomal aberrations (e.g.,

breaks, gaps, exchanges).

Data Analysis: A substance is considered clastogenic if it induces a statistically significant,

dose-dependent increase in the frequency of cells with structural chromosomal aberrations.

Dopamine Receptor Binding Assay
This assay is used to determine the affinity of a compound for dopamine receptors.[19][20][21]

[22][23]

Methodology:

Receptor Source: Membranes from cells expressing a specific dopamine receptor subtype

(e.g., D2) or from brain tissue rich in these receptors are used.

Radioligand: A radiolabeled ligand with known high affinity for the receptor (e.g.,

[³H]spiperone) is used.
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Competitive Binding: The receptor preparation is incubated with a fixed concentration of the

radioligand and varying concentrations of the test compound.

Separation: Bound and free radioligand are separated by rapid filtration.

Quantification: The amount of radioactivity bound to the filters is measured using liquid

scintillation counting.

Data Analysis: The data is used to calculate the inhibitory constant (Ki) of the test compound,

which is a measure of its binding affinity.

Conclusion
The toxicological profile of Ethyl 4-acetoxybutanoate is largely uncharacterized through direct

studies. Its rapid metabolism to GHB indicates that its pharmacological and toxicological effects

are likely to be similar to those of GHB. GHB is a CNS depressant with a complex mechanism

of action involving both GABAB and specific GHB receptors, as well as modulation of the

dopaminergic system. While some in vivo genotoxicity data for GHB exists, it is inconclusive.

There is a significant lack of data on the acute, chronic, reproductive, and carcinogenic

potential of both Ethyl 4-acetoxybutanoate and GHB. Therefore, any application of Ethyl 4-
acetoxybutanoate in research or drug development should be approached with caution, and

further comprehensive toxicological evaluation is warranted to establish a complete safety

profile. The provided generic experimental protocols serve as a guide for the types of studies

that would be necessary to achieve this.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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